molecular formula C10H10N2O B1608627 3-(2-Methylphenyl)-1,2-oxazol-5-amine CAS No. 86685-96-3

3-(2-Methylphenyl)-1,2-oxazol-5-amine

Cat. No. B1608627
CAS RN: 86685-96-3
M. Wt: 174.2 g/mol
InChI Key: YEMOGLHFQCOBPV-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-1,2-oxazol-5-amine (MPOA) is an organic compound belonging to the oxazolamine class of compounds. It is a colorless, crystalline solid with a melting point of 158-160 °C. MPOA is a versatile molecule with a wide range of applications in various fields such as pharmaceuticals, agrochemicals, materials science and biotechnology.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activities: Research has shown the synthesis of novel 1,2,4-triazole derivatives, including compounds related to 3-(2-Methylphenyl)-1,2-oxazol-5-amine, demonstrating good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Chemical Synthesis and Reactions

  • Formation and Reaction of Oxazoles: The synthesis of N-Substituted 2-(Aminomethyl)oxazoles, including those related to 3-(2-Methylphenyl)-1,2-oxazol-5-amine, has been achieved, showcasing the potential for chemical modifications and derivations (Ibata & Isogami, 1989).
  • Electrochemical Synthesis with CO2: An efficient electrochemical synthesis method involving acetylenic amines and CO2 has been developed, leading to the creation of 5-methylene-1,3-oxazolidin-2-ones, which could include derivatives of 3-(2-Methylphenyl)-1,2-oxazol-5-amine (Feroci et al., 2005).

Antitumor Properties

  • Antitumor 2-(4-amino-3-methylphenyl)benzothiazoles: Derivatives of 3-(2-Methylphenyl)-1,2-oxazol-5-amine have been evaluated as antitumor agents, showing selective and potent antitumor properties in both in vitro and in vivo models (Bradshaw et al., 2002).

Molecular Transformations and Reactions

  • Transformation into Irreversible Inactivators: Research on 3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]- 2-oxazolidinone, a derivative of 3-(2-Methylphenyl)-1,2-oxazol-5-amine, indicates its potential as a time-dependent irreversible inactivator of monoamine oxidase B (Ding & Silverman, 1993).

Miscellaneous Applications

  • Poly(oxazoline)s with Antimicrobial Functions: Poly(2-alkyl-1,3-oxazoline)s, possibly including 3-(2-Methylphenyl)-1,2-oxazol-5-amine derivatives, have been synthesized with terminal quarternary ammonium groups, showing promising antibacterial potential (Waschinski & Tiller, 2005).

properties

IUPAC Name

3-(2-methylphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-4-2-3-5-8(7)9-6-10(11)13-12-9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMOGLHFQCOBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396218
Record name 3-(2-Methylphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenyl)-1,2-oxazol-5-amine

CAS RN

86685-96-3
Record name 3-(2-Methylphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methylphenyl)-1,2-oxazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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